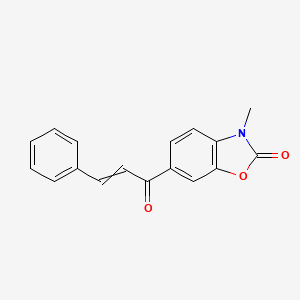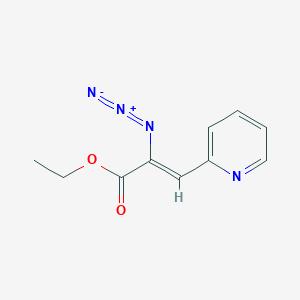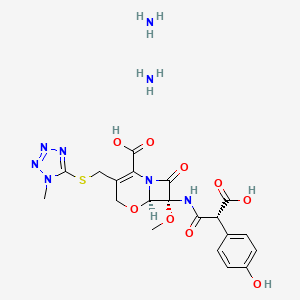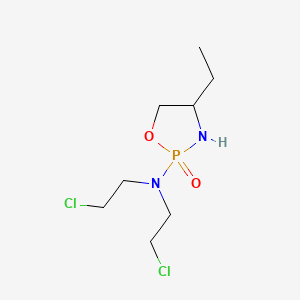
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is a compound known for its significant applications in the field of medicine, particularly in cancer treatment. It is a derivative of nitrogen mustard and is widely recognized for its cytotoxic properties, making it a valuable chemotherapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent, followed by cooling to a temperature range of -15 to -10°C. The solution of 3-aminopropan-1-ol is then added slowly, maintaining the temperature within the specified range .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous stirring and gradual temperature increase from 20 to 40°C until the conversion of substrates is complete .
化学反应分析
Types of Reactions: 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include 4-hydroxy derivatives, which are essential for the compound’s cytotoxic activity. These derivatives play a significant role in the compound’s mechanism of action .
科学研究应用
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in cancer chemotherapy, where it is used to treat various types of cancers, including lymphoma, leukemia, and breast cancer. The compound’s ability to cross-link DNA and induce strand breakage makes it an effective chemotherapeutic agent .
In addition to its use in cancer treatment, this compound is also employed in immunosuppressive therapy. It is used to suppress the immune system in patients undergoing organ transplants to prevent rejection. Furthermore, it has applications in the study of DNA repair mechanisms and the development of new therapeutic agents .
作用机制
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide involves its conversion to active metabolites that can cross-link DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of cytochrome P450 enzymes, which convert the compound to its active form .
相似化合物的比较
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include other nitrogen mustard derivatives such as melphalan and chlorambucil. These compounds also exhibit cytotoxic properties and are used in cancer treatment, but they differ in their chemical structures and specific applications .
List of Similar Compounds:- Melphalan
- Chlorambucil
- Ifosfamide
- Bendamustine
Each of these compounds has unique properties and applications, but they all share the common feature of being alkylating agents used in chemotherapy .
属性
CAS 编号 |
78219-83-7 |
|---|---|
分子式 |
C8H17Cl2N2O2P |
分子量 |
275.11 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-ethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-8-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13) |
InChI 键 |
DREOKUIEHRVKQO-UHFFFAOYSA-N |
规范 SMILES |
CCC1COP(=O)(N1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


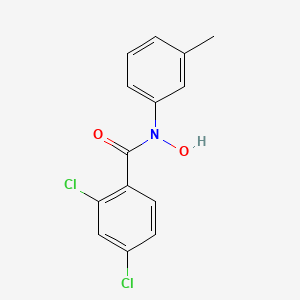
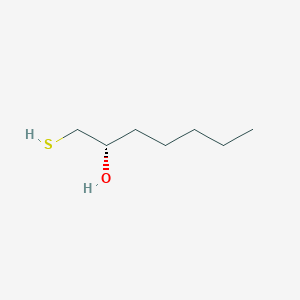



![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
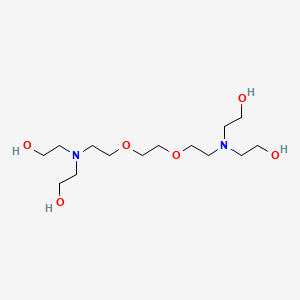
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
